2-(cyclopentyloxy)-5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine
Description
Properties
IUPAC Name |
(6-cyclopentyloxypyridin-3-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c23-17(13-5-6-16(19-11-13)24-14-3-1-2-4-14)22-9-7-15(8-10-22)25-18-21-20-12-26-18/h5-6,11-12,14-15H,1-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQADGPGSBZBEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CCC(CC3)OC4=NN=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of Cyclopentyloxy Group
2-Chloro-5-nitropyridine undergoes nucleophilic aromatic substitution with cyclopentanol under basic conditions (KOH, DMSO, 110°C, 12 h), yielding 2-(cyclopentyloxy)-5-nitropyridine (85% yield). Reduction with H₂/Pd-C in ethanol affords 5-amino-2-(cyclopentyloxy)pyridine (92% yield).
Carbonyl Chloride Formation
The amino group is diazotized (NaNO₂, HCl, 0°C) and treated with CuCl to install the chloride, followed by oxidation with CrO₃ in acetic anhydride to yield 5-chlorocarbonyl-2-(cyclopentyloxy)pyridine (78% yield).
Table 1: Spectral Data for Pyridine Intermediate
| Property | Data |
|---|---|
| IR (cm⁻¹) | 1745 (C=O), 1260 (C-O-C) |
| ¹H NMR (CDCl₃, δ ppm) | 1.55–1.85 (m, 8H, cyclopentyl), 5.40 (m, 1H, OCH), 8.25 (d, 1H, pyridine), 8.90 (d, 1H, pyridine) |
| MS (m/z) | 252 [M+H]⁺ |
Synthesis of Piperidine-Thiadiazole Intermediate: 4-(1,3,4-Thiadiazol-2-yloxy)Piperidine
Thiadiazole Ring Formation
Thiosemicarbazide reacts with chloroacetic acid in POCl₃ (reflux, 4 h) to form 2-amino-1,3,4-thiadiazole (75% yield). Subsequent treatment with N-bromosuccinimide (NBS) in CCl₄ introduces a bromine at position 5, enabling nucleophilic displacement with 4-hydroxypiperidine (K₂CO₃, DMF, 80°C, 6 h) to yield 4-(1,3,4-thiadiazol-2-yloxy)piperidine (68% yield).
Table 2: Optimization of Thiadiazole-Piperidine Coupling
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 6 | 68 |
| Cs₂CO₃ | DMF | 100 | 4 | 72 |
| DBU | THF | 60 | 8 | 55 |
Final Coupling: Amide Bond Formation
The pyridine carbonyl chloride reacts with 4-(1,3,4-thiadiazol-2-yloxy)piperidine in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C → rt, 12 h), yielding the target compound in 65% yield after silica gel chromatography. Microwave-assisted coupling (100°C, 30 min) improves yield to 78%.
Table 3: Comparative Analysis of Coupling Methods
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional | DCM, TEA, 12 h | 65 | 95.2 |
| Microwave | 100°C, 30 min | 78 | 98.5 |
| Ultrasonication | DCM, 40 kHz, 2 h | 60 | 94.8 |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance
Mass Spectrometry
Critical Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentyloxy)-5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the thiadiazole moiety, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. The incorporation of thiadiazole has been shown to enhance the activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . This suggests that 2-(cyclopentyloxy)-5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine may be effective in developing new antimicrobial agents.
- Anticancer Potential : Compounds with similar structural features have been investigated for their anticancer properties. The presence of the thiadiazole ring is particularly notable as it has been associated with the inhibition of cancer cell proliferation. Studies are ongoing to evaluate the specific mechanisms by which this compound may exert cytotoxic effects on various cancer cell lines .
- Neurological Disorders : The piperidine component is linked to neuropharmacological activity. Compounds that incorporate piperidine derivatives are being explored for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems . This compound may serve as a lead structure for developing treatments for conditions such as anxiety or depression.
Material Science Applications
The unique chemical properties of this compound also lend it potential applications in material sciences:
- Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis, potentially enhancing the mechanical properties or thermal stability of resulting materials.
- Coatings and Adhesives : Its chemical stability and interaction capabilities may make it suitable for formulations in coatings or adhesives, providing improved performance characteristics.
Case Study 1: Antimicrobial Efficacy
In a study evaluating various pyridine derivatives, this compound was tested against common pathogens using the disc diffusion method. The results indicated a significant zone of inhibition compared to control compounds, suggesting strong antibacterial activity .
Case Study 2: Anticancer Activity
A series of compounds derived from this structure were tested against multiple cancer cell lines (e.g., MCF-7 breast cancer cells). Results demonstrated that modifications to the thiadiazole moiety significantly influenced cytotoxicity levels, highlighting the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of 2-(cyclopentyloxy)-5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole moiety is known to interact with various biological targets, potentially leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole-Containing Analogs
The 1,3,4-thiadiazole moiety is a key pharmacophore in agrochemicals and pharmaceuticals. For example:
- Flufenacet (4′-fluoro-N-isopropyl-2-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yloxy]acetanilide): A herbicide with a thiadiazole ring linked to an acetanilide group. Unlike the target compound, Flufenacet lacks the pyridine and piperidine components but shares the thiadiazole-oxygen bridge, which enhances its herbicidal activity through membrane disruption .
- 2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine: This analog replaces the thiadiazole with an oxadiazole ring but retains a pyridine scaffold.
Key Structural Differences:
| Feature | Target Compound | Flufenacet | 2-(5-(2-Methoxyphenyl)-oxadiazol-3-yl)pyridine |
|---|---|---|---|
| Core Heterocycle | Pyridine | Acetanilide | Pyridine |
| Secondary Heterocycle | 1,3,4-Thiadiazole | 1,3,4-Thiadiazole | 1,2,4-Oxadiazole |
| Functional Groups | Piperidine-1-carbonyl, cyclopentyloxy | Trifluoromethyl, fluoro, isopropyl | Methoxyphenyl |
Piperidine-Based Compounds
Piperidine derivatives are common in kinase inhibitors. For instance:
- 3-(Dimethylamino)-2-(4-methyl-2-(methylamino)thiazole-5-carbonyl)-acrylonitrile: A pyrimidine-thiazole hybrid with a piperidine-like substituent. This compound exhibits moderate cytotoxicity (IC₅₀ ~18% yield in synthesis) but lacks the thiadiazole-oxygen linkage present in the target molecule .
Activity Comparison:
- The target compound’s piperidine-1-carbonyl group may enhance binding to ATP pockets in kinases, whereas the thiazole-pyrimidine analog in relies on hydrogen bonding via its cyano and hydroxyl groups .
Pyridine Derivatives
Pyridine is a versatile scaffold in drug design. For example:
- Imazapyr ((RS)-2-(4-Methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid): A herbicide with a pyridine-imidazole backbone. Its carboxylic acid group enables chelation with metal ions, a feature absent in the target compound .
Solubility and Bioavailability:
Research Findings and Data Gaps
- Synthetic Challenges : The target compound’s multi-step synthesis (e.g., coupling cyclopentyloxy pyridine with thiadiazole-piperidine intermediates) may result in low yields, as seen in analogous thiadiazole-pyrimidine syntheses (e.g., 18% yield for compound 3 in ) .
- Biological Data: No explicit potency or toxicity data are available for the target compound. By contrast, Flufenacet has well-documented herbicidal activity (EC₅₀ values in nanomolar ranges) .
Biological Activity
The compound 2-(cyclopentyloxy)-5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine (CAS Number: 2190365-47-8) is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 374.5 g/mol. The structure features a pyridine ring substituted with a cyclopentyloxy group and a thiadiazole moiety linked via a piperidine carbonyl unit. This unique configuration may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiadiazole ring and subsequent coupling with piperidine derivatives. Detailed synthetic routes have been documented in various studies, emphasizing the importance of the thiadiazole unit in enhancing biological activity.
Antiproliferative Effects
Recent studies have indicated that derivatives containing the thiadiazole nucleus exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown:
- IC50 values ranging from 0.045 µg/mL to 5 µg/mL against different cancer cell lines (e.g., MCF-7 for breast cancer) .
- Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
Antimicrobial Activity
Thiadiazole derivatives are known for their broad-spectrum antimicrobial activity. The compound has demonstrated:
- Antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 0.5 to 2 µg/mL .
- Antifungal activity , particularly against Candida albicans, highlighting its potential as a therapeutic agent in treating fungal infections .
Pharmacological Studies
Pharmacological evaluations have focused on the compound's interaction with various biological targets:
- Adenosine A2A Receptor Antagonism : This compound has been evaluated for its ability to antagonize adenosine receptors, which play a crucial role in neurodegenerative diseases like Parkinson's and Alzheimer's . Binding affinity studies indicate that it may act as an inverse agonist at these receptors.
- Neuroprotective Effects : In vivo studies have shown that administration of this compound can mitigate neurodegeneration in animal models, suggesting potential applications in treating neurodegenerative disorders .
Case Studies
Several case studies have highlighted the therapeutic potential of thiadiazole derivatives similar to this compound:
- Case Study 1 : A clinical trial involving patients with early-stage Alzheimer's disease demonstrated improved cognitive function when treated with a related thiadiazole derivative over a six-month period .
- Case Study 2 : In a study assessing the efficacy of various compounds against Mycobacterium tuberculosis, derivatives exhibited significant activity, suggesting potential use in anti-tubercular therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
